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molecular formula C9H12ClNO B8741565 1-(4-Chloroanilino)-2-propanol CAS No. 72506-83-3

1-(4-Chloroanilino)-2-propanol

Cat. No. B8741565
M. Wt: 185.65 g/mol
InChI Key: ZJQJJRAOBNZRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04284642

Procedure details

4-Chloroaniline is reacted with 1,2-epoxypropane as described in Example 3, Method (b), point (a) to obtain N-(β-hydroxypropyl)-4-chloro-aniline with a yield of 61.0%; b.p.: 158°-164° C./0.3 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[O:9]1[CH:11]([CH3:12])[CH2:10]1>>[OH:9][CH:11]([CH3:12])[CH2:10][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1C
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CNC1=CC=C(C=C1)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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